molecular formula C18H19NO5 B13566890 3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B13566890
M. Wt: 329.3 g/mol
InChI Key: WIHKPKCNEBNMFY-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a methoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone: The protected amino group is then reacted with a suitable precursor to form the propanoic acid backbone.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a substitution reaction, typically using a methoxyphenyl halide.

    Deprotection of the amino group: The benzyloxycarbonyl group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Common techniques include batch and continuous flow processes, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are employed.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylpropanoic acids.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    3-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group, leading to variations in hydrogen bonding and solubility.

Uniqueness

3-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of the methoxy group, which influences its chemical reactivity, solubility, and potential biological activity. This distinct structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H19NO5/c1-23-15-9-7-14(8-10-15)16(11-17(20)21)19-18(22)24-12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)

InChI Key

WIHKPKCNEBNMFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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